{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
Overview
Description
{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
is a chemical compound with the empirical formula C13H19Cl2N3O2 and a molecular weight of 320.21 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isNCCC1CN (CCO1)C2=NC (C=CC=C3)=C3O2.Cl.Cl
. This indicates that the compound contains a benzoxazol-2-yl group attached to a morpholinyl group via an ethylamine linker. Physical and Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Scientific Research Applications
Synthesis and Characterization
Synthesis of Morpholine Derivatives : Morpholine derivatives, including benzoxazolyl compounds, are synthesized for their potential biological activities. These compounds often undergo reactions with various amines and aldehydes, and their structures are characterized by spectral methods (AlKaissi, Khammas, & التميمي, 2015).
Crystal Structure Analysis : Compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which include benzoxazolyl and morpholino groups, have been synthesized, and their crystal structures analyzed. Such analyses contribute to understanding their molecular configurations and potential applications (Lu et al., 2017).
Biological Activity and Potential Therapeutic Applications
Antimicrobial Activities : Several studies focus on the antimicrobial properties of benzoxazolyl morpholine derivatives. These compounds have been found to exhibit good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007); (Temiz‐Arpacı et al., 2005).
Anticancer Activities : Some morpholine derivatives, particularly those involving benzoxazolyl groups, have shown distinct inhibitory effects on the proliferation of cancer cell lines. This suggests their potential application in cancer therapy and research (Jin et al., 2018).
Analytical Applications
- Electrophoretic and Gas-Chromatographic Analysis : These compounds can also be analyzed using electrophoretic and gas-chromatographic techniques. Such analyses are crucial for determining the purity and concentration of pharmaceutical preparations containing benzoxazolyl morpholine derivatives (Burykin, Andreev, & Varnavskaya, 2014).
Safety and Hazards
This compound is classified as a combustible solid . It has a GHS07 pictogram, with hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water in case of eye contact .
Properties
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.2ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;;/h1-4,10H,5-9,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAVNAQRZJIDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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